

Reproducibility of BMS-823778 Hydrochloride Research: A Comparative Guide

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Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259

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An in-depth analysis of the preclinical data for the selective 11 β -HSD1 inhibitor, **BMS-823778 hydrochloride**, is presented to offer researchers, scientists, and drug development professionals a comprehensive guide for evaluating its performance and reproducibility. This guide summarizes key quantitative data, details experimental protocols from the primary literature, and provides visualizations of relevant biological pathways and experimental workflows.

BMS-823778 hydrochloride is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.^{[1][2]} Inhibition of 11 β -HSD1 is a therapeutic strategy for metabolic disorders, including type 2 diabetes.^[1] The primary research disclosing the discovery and preclinical profile of BMS-823778 was published by Li et al. in ACS Medicinal Chemistry Letters in 2018.^{[1][2]}

While direct head-to-head comparative studies of BMS-823778 with other 11 β -HSD1 inhibitors within the same experiments are not readily available in the published literature, this guide provides a detailed overview of the existing data for BMS-823778 and presents data for other notable 11 β -HSD1 inhibitors to offer a contextual comparison.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **BMS-823778 hydrochloride** as reported in the primary literature.

Table 1: In Vitro Activity of BMS-823778[1]

Parameter	Species	Value
IC50 (11 β -HSD1)	Human	2.3 nM
Ki (11 β -HSD1)	Human	0.9 nM
Cynomolgus Monkey	7 nM	
Mouse	380 nM	
Selectivity (vs. 11 β -HSD2)	Human	>10,000-fold

Table 2: In Vivo Efficacy of **BMS-823778 Hydrochloride**[1]

Parameter	Species	Model	Value
ED50	Cynomolgus Monkey	-	0.6 mg/kg
Mouse	Diet-Induced Obese (DIO)	34 mg/kg	
Mouse	Ex vivo adipose (DIO)	5.2 mg/kg	

Table 3: Pharmacokinetic Properties of BMS-823778[1]

Parameter	Species	Value
Oral Bioavailability	Mouse	44%
Cynomolgus Monkey	~100%	
Adipose/Plasma Ratio	Mouse (DIO)	
		~2.5

Comparative Data for Other 11 β -HSD1 Inhibitors

For comparative context, the following table includes preclinical data for other selective 11 β -HSD1 inhibitors from various publications. It is critical to note that these studies were

conducted under different experimental conditions, and therefore, direct comparisons of potency and efficacy with BMS-823778 should be made with caution.

Table 4: Preclinical Data for Other Selected 11 β -HSD1 Inhibitors

Compound	Species	IC50 (Human 11 β -HSD1)	In Vivo Model	Key Findings	Reference
Carbenoxolone	Human	-	Healthy Males	Decreased cortisol generation	[3]
CNX-010-49	Mouse	-	DIO Mice	58% hepatic 11 β -HSD1 inhibition at 30 mg/kg	[4]
KR-67105	Mouse	-	Non-obese & DIO Mice	Dose- dependent inhibition in liver and adipose tissue	[4]
BI 187004	Human	-	Overweight/O bese T2DM patients	>90% inhibition of 11 β -HSD1 in adipose tissue at doses >40 mg	[5]
INCB13739	Human	1.1 nM	-	-	[6]

Experimental Protocols

To aid in the reproducibility of the published findings for BMS-823778, detailed experimental methodologies are crucial. The following are summaries of the key experimental protocols as

described in the supplementary information of Li et al., 2018.

In Vitro 11 β -HSD1 Inhibition Assay

The potency of BMS-823778 against 11 β -HSD1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Enzyme Source: Microsomes from cells expressing human, cynomolgus monkey, or mouse 11 β -HSD1.
- Substrate: Cortisone.
- Cofactor: NADPH.
- Detection: A competitive immunoassay format using a fluorescently labeled cortisol analog and a specific antibody.
- Procedure: The inhibitor was pre-incubated with the enzyme and NADPH, followed by the addition of the substrate to initiate the reaction. The reaction was stopped, and the amount of cortisol produced was quantified by the change in the FRET signal. IC₅₀ values were calculated from the dose-response curves.

In Vivo Pharmacodynamic (PD) Assay in Mice and Cynomolgus Monkeys

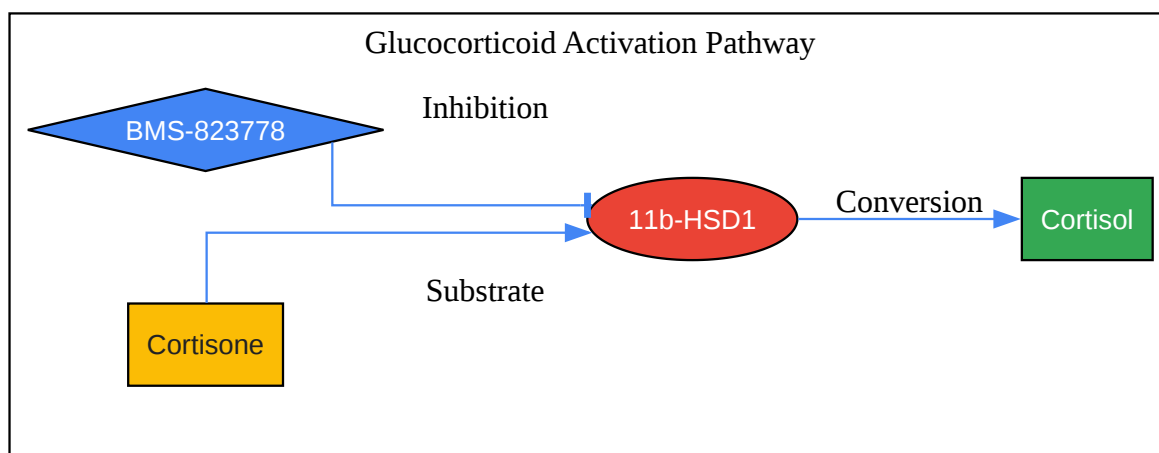
The in vivo efficacy of BMS-823778 was assessed by its ability to inhibit the conversion of a substrate to corticosterone.

- Animals: Diet-induced obese (DIO) mice or cynomolgus monkeys.
- Substrate Challenge: 11-dehydrocorticosterone (DHC).
- Drug Administration: **BMS-823778 hydrochloride** was administered orally.
- Sample Collection: Plasma samples were collected at various time points after DHC challenge.
- Analysis: Plasma corticosterone levels were measured using an immunoassay.

- Endpoint: The ED50, the dose required to achieve 50% inhibition of the corticosterone response, was calculated.

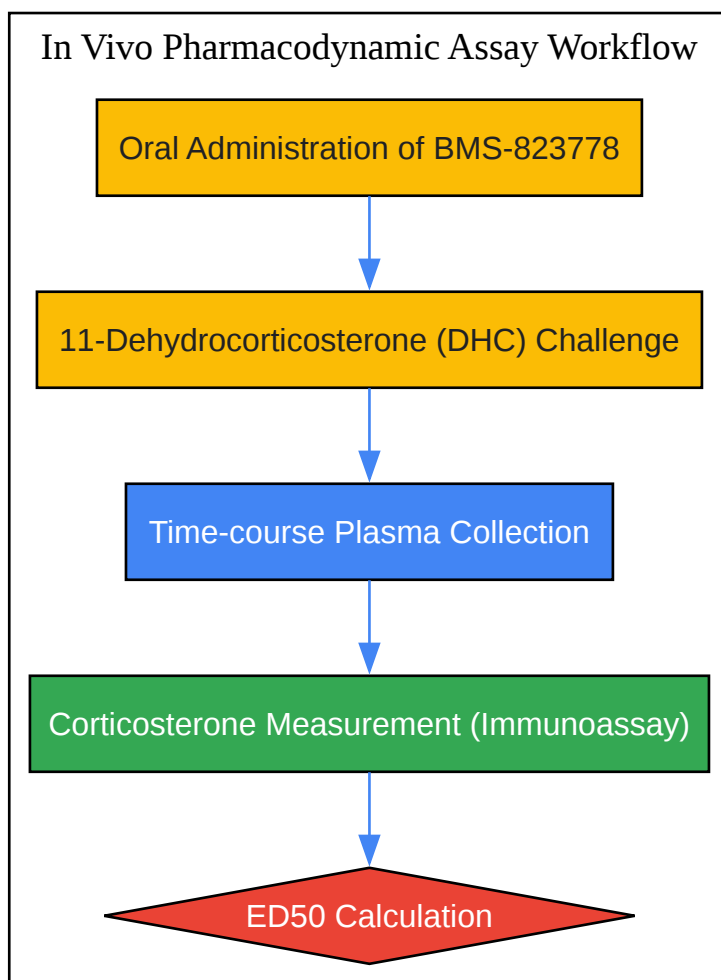
Visualizations

To further clarify the biological context and experimental procedures, the following diagrams have been generated using the DOT language.



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Caption: Signaling pathway of 11 β -HSD1 mediated cortisol production and its inhibition by BMS-823778.



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Caption: Experimental workflow for the in vivo pharmacodynamic assessment of BMS-823778.

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